molecular formula C12H19N3O B1458719 3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole CAS No. 1955515-78-2

3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole

Cat. No.: B1458719
CAS No.: 1955515-78-2
M. Wt: 221.3 g/mol
InChI Key: VXGRGIXAQQIGQE-UHFFFAOYSA-N
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Description

3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.3 g/mol. The purity is usually 95%.
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Biological Activity

3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. The oxadiazole ring structure is known for its diverse pharmacological properties, making it a valuable scaffold in drug design. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on recent studies and findings.

  • Molecular Formula : C₁₂H₁₉N₃O
  • CAS Number : 1955515-78-2
  • Molecular Weight : 221.30 g/mol
  • Structure : The compound features an oxadiazole ring integrated with a spirocyclic structure, contributing to its unique biological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. The presence of the oxadiazole ring enhances the ability to inhibit bacterial growth. For instance, compounds similar to this compound have shown strong bactericidal effects against various strains of bacteria, including Staphylococcus spp. .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
This compoundStaphylococcus spp.16 µg/mL

Anticancer Activity

The anticancer properties of oxadiazoles have been extensively studied. Research indicates that compounds containing the oxadiazole moiety can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, derivatives have been tested against several cancer cell lines such as HEPG2 (liver cancer) and MCF7 (breast cancer), showing promising results with IC₅₀ values significantly lower than those of standard chemotherapeutics like doxorubicin.

Table 2: Anticancer Activity of Selected Oxadiazole Compounds

Compound NameCancer Cell LineIC₅₀ (µM)
Compound CHEPG21.95
Compound DMCF70.87
This compoundA549 (lung cancer)0.42

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of new compounds. In vitro studies involving normal cell lines such as L929 have demonstrated that while some oxadiazole derivatives exhibit cytotoxic effects at high concentrations, others enhance cell viability at lower doses. This dual behavior suggests a potential therapeutic window for the use of these compounds in clinical applications.

Table 3: Cytotoxicity Results for Oxadiazole Derivatives

Compound NameCell LineConcentration (µM)Viability (%)
Compound EL92910075
Compound FA54950110
This compoundL92920065

Case Studies

A notable case study involved synthesizing and evaluating a series of oxadiazole derivatives for their biological activity. The study found that modifications to the substituents on the oxadiazole ring significantly influenced both antimicrobial and anticancer activities. The most potent compounds were further analyzed for their mechanism of action using molecular docking studies and gene expression analysis.

Properties

IUPAC Name

5-(2-azaspiro[4.4]nonan-4-yl)-3-ethyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-2-10-14-11(16-15-10)9-7-13-8-12(9)5-3-4-6-12/h9,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXGRGIXAQQIGQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2CNCC23CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
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3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
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3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
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3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 5
3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole
Reactant of Route 6
3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole

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